1-Benzyl-4-methylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQYORVMGACBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622932 | |
| Record name | 1-Benzyl-4-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-06-5 | |
| Record name | 4-Methyl-1-(phenylmethyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163271-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 1 Benzyl 4 Methylpiperidin 4 Amine
Established Synthetic Routes for 1-Benzyl-4-methylpiperidin-4-amine and its Direct Analogues
The synthesis of this compound and its analogues is a significant focus in medicinal chemistry due to the prevalence of the 4-aminopiperidine (B84694) scaffold in bioactive molecules. Various synthetic strategies have been developed to access this important structural motif.
Reductive Amination Strategies for Piperidine (B6355638) Ring Formation
Reductive amination is a cornerstone in the synthesis of piperidine derivatives, including this compound. This method typically involves the reaction of a ketone with an amine in the presence of a reducing agent.
An efficient, scalable process for synthesizing piperidin-4-yl-carbamates involves the reductive amination of 1-benzylpiperidin-4-one with ammonia (B1221849) using Raney-Ni as a catalyst. researchgate.net This is followed by deprotection of the benzyl (B1604629) group and salt formation. This approach is advantageous for large-scale manufacturing due to the use of readily available materials and short reaction times. researchgate.net
Similarly, a variety of 4-aminopiperidines have been synthesized from N-substituted 4-piperidone (B1582916) derivatives through reductive amination with various aliphatic amines, employing sodium triacetoxyborohydride (B8407120) as the reducing agent. mdpi.com This method has proven effective for creating a library of compounds with potential antifungal activity. mdpi.com The general procedure for this reductive amination is outlined below:
| Reactants | Reagents | Solvent | Conditions |
| 1.0 mmol Ketone | 2.0 mmol Sodium triacetoxyborohydride | 20 mL dry THF | Room temperature, 12 h |
| 1.5 mmol Amine | |||
| Data from a general procedure for reductive amination. mdpi.com |
Another documented synthesis involves the reductive amination of 1-benzyl-4-methylpiperidin-3-one (B104484) with methylamine (B109427) in the presence of titanium(IV) isopropoxide, followed by reduction with sodium borohydride (B1222165) to yield (1-benzyl-4-methylpiperidin-3-yl)-methylamine. googleapis.comgoogle.com While this produces a structural isomer, the fundamental strategy of reductive amination remains a key step.
The double reductive amination (DRA) of dicarbonyl compounds is another powerful tool for constructing the piperidine skeleton in a single step. chim.it This method is particularly useful for synthesizing polyhydroxypiperidines, where sugar-derived dicarbonyls are often used as starting materials. chim.it
Multi-step Organic Synthesis Pathways Involving Cyclization and Derivatization
More complex, multi-step syntheses are often required to achieve specific substitution patterns and stereochemistries in piperidine derivatives. These pathways frequently involve key cyclization and derivatization steps.
One efficient method for preparing 4-substituted-4-aminopiperidine derivatives starts from isonipecotate. nih.gov A key step in this pathway is the Curtius rearrangement. Alkylation at the 4-position of the piperidine ring allows for the introduction of various substituents. nih.gov This building block approach enables the convergent synthesis of more complex molecules. nih.gov
A multi-step process for preparing (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, a crucial intermediate for certain kinase inhibitors, has been described. google.com This synthesis involves:
N-acylation of 3-amino-4-methyl pyridine (B92270).
Quaternization of the resulting 3-acetylamino-4-methyl pyridine with a benzyl halide.
Partial reduction of the quaternized pyridine using sodium borohydride.
Acidic hydrolysis to yield 1-benzyl-4-methylpiperidin-3-one.
Reductive amination with methanolic methylamine and titanium(IV) isopropoxide.
Resolution of the final product. google.com
Another approach to cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring-opening of N-benzyl-3-methyl-3,4-epoxi-piperidine. researchgate.net This epoxide can be synthesized in two steps from the corresponding N-benzyl-pyridinium salt. researchgate.net
The synthesis of 1-benzyl-4-piperidone, a common precursor, can be achieved from benzylamine (B48309) and methyl acrylate (B77674) through a sequence of 1,4-addition, Dieckmann condensation, and hydrolysis with decarboxylation. chemicalbook.com
Stereoselective Synthesis and Chiral Resolution Techniques for this compound Derivatives
The biological activity of piperidine derivatives is often dependent on their stereochemistry. Consequently, significant research has been dedicated to the development of stereoselective synthetic methods and chiral resolution techniques.
Enantioselective Approaches in Asymmetric Synthesis
Asymmetric synthesis aims to create chiral molecules with a specific enantiomeric excess. Several strategies have been developed for the asymmetric synthesis of piperidine derivatives. rsc.org These include intramolecular SN2 displacement, reduction or addition to pyridine/piperidine precursors, ring expansion of prolinols, and ring-closing metathesis. rsc.org
A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. nih.gov This method utilizes a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov Rhodium-catalyzed asymmetric carbometalation is another modern technique used to access enantioenriched 3-piperidines from pyridine and sp2-hybridized boronic acids. snnu.edu.cn
An enantioselective δ C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, provides access to enantioenriched δ-amino nitriles. nih.gov These intermediates can then be converted to chiral piperidines through a (5+1) synthetic disconnection. nih.gov
Chiral Catalyst Applications for Diastereoselective Control
Chiral catalysts are instrumental in controlling the diastereoselectivity of reactions, leading to the formation of one diastereomer over others. The use of chiral catalysts is a prominent strategy in the synthesis of stereochemically defined piperidines. rsc.org
A rhodium-catalyzed reductive transamination reaction has been reported for the preparation of a variety of chiral piperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantio-selectivities. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. dicp.ac.cn
Zinc-catalyzed asymmetric [4+2] cycloaddition of 1-azadienes and nitroalkenes is another method that provides highly diastereo- and regio-selective synthesis of piperidines. nih.gov The use of a novel BOPA ligand was found to be crucial for high reactivity and enantioselectivity. nih.gov
The stereoselective synthesis of 2-substituted dehydropiperidinones and their subsequent transformation into variously disubstituted piperidine derivatives has been achieved using D-arabinopyranosylamine as a chiral auxiliary. cdnsciencepub.com A domino Mannich–Michael reaction of Danishefsky's diene with O-pivaloylated arabinosylaldimines yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com
Resolution of Racemic Mixtures via Chiral Auxiliaries and Salts
Resolution of racemic mixtures is a classical yet effective method for obtaining enantiomerically pure compounds. This can be achieved through the use of chiral auxiliaries or by forming diastereomeric salts with a chiral resolving agent.
The optical resolution of racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine can be accomplished using di-p-toluoyl-L-tartaric acid. googleapis.comgoogle.com The resulting diastereomeric salts can be separated, and the desired enantiomer can then be liberated. The process involves dissolving the racemic amine in ethanol (B145695) and adding the chiral acid to induce crystallization of one diastereomer. google.com
| Racemic Amine | Resolving Agent | Solvent | Outcome |
| (1-benzyl-4-methyl-piperidin-3-yl)-methyl-amine | di-p-toluoyl-L-tartaric acid | Ethanol | Formation of a clear solution followed by crystallization of the diastereomeric salt |
| Data from a chiral salt resolution experiment. google.com |
Chiral auxiliaries, such as carbohydrate-derived amines, have been successfully employed in the enantioselective synthesis of piperidine alkaloids. researchgate.net For instance, O-derivatized amino sugars like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine and 2,3,4,6-tetra-O-pivaloyl-β-D-galactosylamine have been used to achieve diastereofacial differentiation in nucleophilic additions. researchgate.net Similarly, the readily available amino alcohol (+)-(S,S)-pseudoephedrine has been used as a chiral auxiliary in a diastereoselective Mannich reaction to prepare β-aminocarbonyl compounds, which are precursors to highly enantioenriched piperidines. rsc.org
An alternative approach involves the oxidative ring opening of substituted indenes or cyclopentenes to form reactive diformyl intermediates. nih.gov A subsequent ring-closing step using a chiral amine, such as (R)- or (S)-α-methylbenzylamine, under reductive amination conditions leads to the formation of piperidine scaffolds with stereocontrol. nih.govresearchgate.net
Advanced Synthetic Strategies for Complex this compound Analogues
The construction of complex molecules based on the this compound framework often requires sophisticated synthetic approaches that allow for the introduction of diverse functional groups and stereochemical control.
Multicomponent Reactions (e.g., Ugi Reaction) in Piperidine Synthesis
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of complex products from three or more starting materials in a single step. mdpi.com The Ugi four-component reaction (Ugi-4CR) is a prominent example and has been successfully applied to the synthesis of diverse piperidine derivatives. researchgate.netub.edu This reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a bis-amide product. ub.edu
In the context of synthesizing analogues of this compound, N-substituted 4-piperidones can serve as the ketone component. By varying the other three components—amines, carboxylic acids (including amino acids), and isocyanides—a wide array of structurally diverse 1,4,4-substituted piperidine derivatives can be generated in a one-pot fashion. ub.edu For instance, the reaction of N-benzyl-4-piperidone with an amine, an isocyanide, and a carboxylic acid can yield complex bis-amide structures. ub.edunih.gov The Joullié-Ugi reaction, a variation, has been used for the synthesis of polyhydroxylated piperidine peptidomimetics, demonstrating the versatility of this approach in creating complex, chiral structures. nih.govacs.org
| Reactant Class | Example Starting Materials | Potential for Diversity |
| Ketone | N-Benzyl-4-piperidone, other N-substituted 4-piperidones | Variation of the N-substituent |
| Amine | Aromatic and aliphatic primary amines | Introduction of various aryl and alkyl groups |
| Carboxylic Acid | Acetic acid, natural L-amino acids | Incorporation of simple or complex side chains |
| Isocyanide | Cyclohexyl isocyanide, t-butyl isocyanide | Modification of the bis-amide backbone |
Intramolecular Cyclization and Annulation Methods
Intramolecular cyclization and annulation reactions are fundamental strategies for constructing the piperidine ring system. nih.gov These methods involve the formation of a new ring by connecting two ends of a linear precursor.
Intramolecular Cyclization: This approach can be mediated by various catalysts and reaction conditions. For example, radical-mediated cyclization of linear amino-aldehydes catalyzed by cobalt(II) can produce piperidines. mdpi.com Palladium-catalyzed intramolecular hydroamination of alkenes is another powerful method for forming the piperidine ring. mdpi.comresearchgate.net The choice of catalyst and ligand can influence the stereoselectivity of the cyclization, which is crucial for the synthesis of specific isomers. mdpi.com
Annulation Methods: Annulation involves the formation of a new ring onto an existing one. A [5 + 1] annulation method, catalyzed by iridium(III), can be used for the stereoselective synthesis of substituted piperidines. nih.gov This process involves two sequential C-N bond formations. nih.gov Another approach is the I2-mediated carbamate (B1207046) annulation, which allows for the cyclization of certain alkenylamines to form piperidines. researchgate.net
| Method | Key Features |
| Radical Cyclization | Can be catalyzed by transition metals like cobalt. mdpi.com |
| Palladium-Catalyzed Hydroamination | Allows for the formation of C-N bonds within a molecule. mdpi.comresearchgate.net |
| [5 + 1] Annulation | Forms two new C-N bonds in a stereoselective manner. nih.gov |
| I2-Mediated Carbamate Annulation | Enables cyclization of specific alkenylamines. researchgate.net |
Palladium-Catalyzed Transformations for Functionalization
Palladium catalysis is a cornerstone of modern organic synthesis, offering a wide range of transformations to functionalize the piperidine core. uni-goettingen.de Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds, allowing for the introduction of aryl or heteroaryl groups onto the piperidine nitrogen or at other positions.
Furthermore, palladium-catalyzed hydrogenation is a key reaction for the reduction of pyridinium salts to the corresponding piperidines. mdpi.com This method can be rendered stereoselective through the use of chiral ligands, providing access to enantiomerically enriched piperidine derivatives. mdpi.com Palladium catalysts have also been employed in intramolecular allylic amination and hydroamination reactions to construct the piperidine ring with high diastereoselectivity. mdpi.com
Process Development and Optimization for Scalable Synthesis of this compound Intermediates
The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction sequences to ensure efficiency, safety, and cost-effectiveness.
Efficiency and Throughput Optimization in Synthetic Sequences
Optimizing individual steps is crucial for maximizing throughput. For instance, in a hydroboration-oxidation sequence, careful study of the reaction and workup conditions can significantly improve efficiency. researchgate.net Similarly, the reductive amination step can be optimized to enhance yield and purity. researchgate.netresearchgate.netasianpubs.org The use of continuous-flow reactors is an emerging strategy to improve efficiency and safety, particularly for exothermic reactions, by allowing for better temperature control and minimizing the isolation of potentially unstable intermediates.
Evaluation of Reagent Selection and Reaction Conditions for Commercial Scale
The choice of reagents and reaction conditions is paramount for large-scale synthesis, with a focus on cost, safety, and environmental impact. googleapis.com
Reagent Selection:
Reducing Agents: While powerful reducing agents like lithium aluminum hydride are effective, they are also pyrophoric and pose safety risks on a large scale. googleapis.com Alternative, milder, and safer reducing agents such as sodium borohydride or sodium triacetoxyborohydride are often preferred. google.comgoogleapis.com Catalytic hydrogenation using catalysts like Raney-Ni or palladium on carbon is another viable and often more economical option for large-scale reductions. researchgate.netasianpubs.org
Catalysts: The cost and toxicity of catalysts are significant considerations. While platinum oxide is an effective hydrogenation catalyst, it can be expensive and explosive in the presence of hydrogen. google.comgoogleapis.com Developing processes that use less expensive and more stable catalysts is a key goal.
Solvents: The choice of solvent impacts reaction rates, solubility of reagents, and ease of workup. Toluene is often used for benzylation reactions, while protic solvents like methanol (B129727) or ethanol are suitable for borohydride reductions. derpharmachemica.com
Reaction Conditions:
Temperature and Pressure: Optimizing reaction temperature and pressure is crucial for maximizing yield and minimizing side reactions. High-pressure reactions can be challenging and costly to implement on an industrial scale. google.com
Purification: The need for purification steps, particularly column chromatography, can significantly increase the time and cost of a synthesis. google.comgoogleapis.com Developing processes that yield high-purity products directly from the reaction mixture or through simple crystallization is highly desirable.
Medicinal Chemistry and Drug Discovery Applications of 1 Benzyl 4 Methylpiperidin 4 Amine Scaffolds
1-Benzyl-4-methylpiperidin-4-amine as a Key Intermediate in Active Pharmaceutical Ingredient Synthesis
The unique structure of this compound makes it a valuable precursor in the synthesis of several active pharmaceutical ingredients (APIs). The benzyl (B1604629) group serves as a versatile protecting group for the piperidine (B6355638) nitrogen, while the primary amine at the 4-position and the methyl group provide key points for further chemical modifications.
Precursor for Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib and related compounds)
One of the most prominent applications of the this compound scaffold is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and psoriasis. ontosight.ai Tofacitinib (Xeljanz), a leading JAK inhibitor, prominently features a substituted piperidine ring derived from this key intermediate. derpharmachemica.com
The synthesis of Tofacitinib often involves the coupling of a protected 4-methyl-3-aminopiperidine derivative with a pyrrolo[2,3-d]pyrimidine core. unl.ptgoogle.com The this compound moiety, or its close derivatives, serves as a critical building block for constructing this essential piperidine fragment. unl.ptgoogle.com For instance, N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a key intermediate in some synthetic routes to Tofacitinib. wipo.int The benzyl group is typically removed in a later step of the synthesis through hydrogenation to yield the final active molecule. wipo.int The stereochemistry at the 3 and 4 positions of the piperidine ring is crucial for the biological activity of Tofacitinib, and various synthetic strategies, including asymmetric synthesis and chiral resolutions of intermediates like (1-benzyl-4-methylpiperidin-3-yl)methylamine, have been developed to obtain the desired (3R,4R) configuration. dntb.gov.uaresearchgate.net
The following table outlines the key intermediates and their roles in the synthesis of Tofacitinib:
| Intermediate | Role in Tofacitinib Synthesis |
| N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | A direct precursor to Tofacitinib, requiring debenzylation. ontosight.aiwipo.int |
| (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine | A key chiral building block for introducing the substituted piperidine moiety. google.comdntb.gov.ua |
| cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine bis-hydrochloride racemate | A starting material for the industrial scale synthesis of Tofacitinib. google.com |
| (3R,4R)-1-benzyl-N,4-dimethyl-piperidin-3-amine | Coupled with a 4-chloro-pyrrolopyrimidine derivative in the synthesis of Tofacitinib. google.com |
Building Block for Novel Heterocyclic Compounds with Therapeutic Potential
Beyond its role in JAK inhibitor synthesis, the this compound scaffold is a versatile building block for creating a diverse range of novel heterocyclic compounds with potential therapeutic applications. bldpharm.com The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with various biological targets. derpharmachemica.commdpi.com
The presence of the primary amine and the benzyl group allows for a wide array of chemical transformations, including reductive amination, acylation, and N-alkylation, to generate libraries of new compounds. mdpi.com These derivatives can be screened for various biological activities, including antifungal, anticancer, and antiviral properties. mdpi.comresearchgate.netub.edu For example, derivatives of 4-aminopiperidines have been explored as novel antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. The this compound scaffold has been extensively used in SAR studies to optimize the potency and selectivity of drug candidates.
Impact of Substituent Modifications on Biological Activity and Selectivity
Modifying the substituents on the this compound core can have a profound impact on the resulting compound's biological activity and selectivity for its target.
Substitutions on the Benzyl Group: Altering the electronic and steric properties of the benzyl ring can influence binding affinity and selectivity. For instance, in a series of influenza virus inhibitors, the presence of an N-1-benzyl piperidine substituent was found to be crucial for activity. csic.es Modifications to this benzyl group, such as the addition of fluorine atoms, led to increased potency. ub.edu
Modifications of the Piperidine Ring: Changes to the piperidine ring itself, such as the introduction of additional substituents or altering their stereochemistry, are critical for optimizing interactions with the target protein. In the context of Tofacitinib, the specific (3R,4R) stereoconfiguration of the methyl and amino groups on the piperidine ring is essential for its inhibitory activity against JAKs.
Derivatization of the Amino Group: The primary amine at the 4-position provides a convenient handle for introducing a wide variety of substituents. In the development of antifungal agents, SAR studies revealed that N-alkylation of the 4-amino group with long carbon chains, particularly an N-dodecyl residue, significantly enhanced antifungal activity. mdpi.com
The following table summarizes the impact of key substituent modifications on biological activity:
| Modification Location | Substituent Change | Impact on Biological Activity | Reference |
| Piperidine Nitrogen | Replacement of benzyl with other groups | Often detrimental to activity in certain compound series. | csic.es |
| Benzyl Ring | Introduction of fluorine atoms | Can lead to increased potency. | ub.edu |
| 4-Amino Group | N-alkylation with long carbon chains | Enhanced antifungal activity. | mdpi.com |
| Piperidine Ring | Stereochemistry of substituents | Crucial for target binding and inhibitory activity. | unl.pt |
Elucidation of Pharmacophoric Requirements for Target Interaction
SAR studies help to define the pharmacophore, which is the three-dimensional arrangement of functional groups necessary for biological activity. For derivatives of this compound, the key pharmacophoric elements often include:
A Basic Nitrogen Atom: The piperidine nitrogen, which is typically protonated at physiological pH, often forms a crucial salt bridge or hydrogen bond with the target protein. d-nb.info
A Hydrophobic Aromatic Group: The benzyl group provides a significant hydrophobic interaction with a corresponding pocket in the target protein. csic.es
A Hydrogen Bond Donor/Acceptor: The amino group at the 4-position can act as both a hydrogen bond donor and acceptor, facilitating key interactions within the binding site.
Molecular modeling and docking studies are often used in conjunction with SAR data to visualize how these pharmacophoric features interact with the target protein, providing a rational basis for further drug design. nih.govisciii.es
Rational Drug Design Approaches Utilizing the this compound Moiety
Rational drug design aims to create new medications based on a thorough understanding of the biological target. The this compound moiety is a valuable tool in this process due to its well-defined structural features and synthetic accessibility.
By understanding the SAR and pharmacophoric requirements of a particular target, medicinal chemists can rationally design new molecules incorporating the this compound scaffold. For example, if a large hydrophobic pocket is identified in the target's binding site, the benzyl group can be modified with larger or more lipophilic substituents to enhance binding affinity. nih.gov Similarly, if a specific hydrogen bonding interaction is desired, the amino group can be functionalized accordingly.
Computational methods, such as molecular docking, can be used to predict how newly designed molecules will bind to the target protein before they are synthesized. researchgate.net This in silico screening allows for the prioritization of compounds that are most likely to be active, saving time and resources in the drug discovery process. The versatility of the this compound scaffold makes it an ideal starting point for such rational design strategies, enabling the development of potent and selective inhibitors for a wide range of therapeutic targets.
Ligand-Based Drug Design (LBDD) Strategies for Lead Optimization
Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target to develop new, more potent, and selective compounds. A key component of LBDD is the establishment of structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful LBDD methodology. A QSAR study was performed on a series of 1-benzyl-4-[ω-(substituted phthalimido)alkyl]piperidines as acetylcholinesterase (AChE) inhibitors. nih.gov This study utilized the van der Waals volume (Vω) and a topochemical index (τ) to build a mathematical model that could predict the AChE inhibitory activity of the compounds. The analysis revealed a significant correlation, indicating that the AChE inhibition was predominantly influenced by the topochemical index. nih.gov Such models are invaluable for predicting the activity of newly designed analogs before their synthesis, thereby streamlining the lead optimization process.
Table 1: SAR of the 4-Amino Moiety in Quinazoline-Based G9a Inhibitors
| Compound ID | R' | R'' | G9a IC50 (nM) |
| 3a | H | 1-benzylpiperidin-4-yl | 10 |
| 3b | H | 1-methylpiperidin-4-yl | 12 |
Data sourced from a study on G9a inhibitors, demonstrating that replacing the larger benzyl group with a smaller methyl group on the piperidine ring results in a comparable inhibitory potency. nih.gov
Structure-Based Drug Design (SBDD) Methodologies for Target-Specific Interactions
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, typically a protein or enzyme, to design ligands that can bind to it with high affinity and selectivity. Molecular docking is a key computational technique in SBDD that predicts the preferred orientation of a ligand when bound to a target.
The this compound scaffold has been the subject of SBDD studies for various targets. For instance, derivatives of this scaffold have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. In one study, a newly synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine molecule was evaluated for its inhibitory potential against key protein targets of the virus using computational methods. nih.gov Molecular docking studies were performed to understand the binding interactions between the compound and the active site of the Mpro enzyme. nih.gov Such studies provide valuable insights into the binding mode and can guide the design of more potent inhibitors by identifying opportunities for additional favorable interactions.
The X-ray crystal structure of GLP-3a in complex with its target provided crucial insights for the structure-based design of G9a inhibitors. The observation that the benzyl group of the N-(1-benzylpiperidin-4-yl)-amino moiety in compound 3a was positioned outside the peptide binding groove and did not engage in significant interactions informed the decision to replace it with smaller groups. nih.gov This structure-guided modification was a key step in the lead optimization process, aiming to improve properties like molecular weight while maintaining potency. nih.gov
Antifungal Activity of 4-Aminopiperidine (B84694) Derivatives
Inspired by established antifungal agents like amorolfine (B1665469) and fenpropidin, which contain piperidine or morpholine (B109124) cores, scientists have investigated 4-aminopiperidine derivatives as a novel class of antifungals. nih.govnih.gov These efforts have identified promising candidates with potent activity against a spectrum of clinically important fungal pathogens. nih.gov
A synthesized library of over 30 4-aminopiperidines demonstrated significant growth-inhibiting activity against various fungi. nih.govwikipedia.org Two compounds, in particular, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, emerged as highly promising. nih.govnih.gov Their efficacy was evaluated against 20 clinically relevant fungal isolates, including species of Candida, Aspergillus, and Mucormycetes. nih.govnih.gov
These aminopiperidine derivatives showed potent in vitro activity against a variety of Candida species, including C. glabrata and C. krusei, which are known for their resistance to fluconazole. acs.orgresearchgate.net They were also effective against fluconazole-resistant strains of C. albicans. acs.org The minimum inhibitory concentration (MIC) values for the most active compounds were often significantly lower than those for the approved antifungal, amorolfine hydrochloride. nih.gov For instance, against Candida and Aspergillus species, MIC ranges were observed at 1–4 µg/mL for yeasts and 1–8 µg/mL for Aspergilli. nih.gov Unlike amorolfine, these novel compounds exhibited fungicidal activity at concentrations close to their MIC values. nih.gov
Table 1: Antifungal Activity (MIC in µg/mL) of 1-benzyl-N-dodecylpiperidin-4-amine
| Fungal Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 2 |
| Candida glabrata | 2 |
| Candida parapsilosis | 1 |
| Candida krusei | 4 |
| Aspergillus fumigatus | 2 |
| Aspergillus flavus | 2 |
| Aspergillus terreus | 8 |
| Aspergillus niger | 4 |
Data sourced from studies on 4-aminopiperidine analogues. nih.gov
The primary mechanism of antifungal action for these 4-aminopiperidine derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. nih.govacs.org Analysis of sterol patterns following treatment with these compounds indicated the inhibition of two specific enzymes in the post-squalene part of the pathway: sterol C14-reductase (encoded by the ERG24 gene) and sterol C8-isomerase. nih.govnih.gov
Inhibition of these enzymes disrupts the production of ergosterol and leads to the accumulation of abnormal sterols, such as ignosterol, within the fungal cell. nih.gov This disruption compromises the cell membrane, ultimately inhibiting fungal growth. nih.gov The strong correlation between the MIC values and the ergosterol synthesis inhibitory activities (IC50 values) across multiple aminopiperidine derivatives confirms that their primary antifungal effect stems from targeting this pathway. acs.org
Kinase Inhibition Profiles of this compound Derivatives
The structural versatility of the 4-aminopiperidine scaffold has also been leveraged to develop potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.goved.ac.uk
Research has led to the development of 4-aminopiperidine derivatives as selective inhibitors of Protein Kinase B (PKB/Akt). acs.orgnih.gov By optimizing lipophilic substitutions on a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, researchers achieved nanomolar inhibitors with up to 150-fold selectivity for PKB over the closely related Protein Kinase A (PKA). acs.orgnih.gov
Another study identified 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones as highly potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. researchgate.net
Table 2: Kinase Inhibitory Activity of Representative 4-Aminopiperidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine-piperidine | PKBβ (Akt) | 2 | >150-fold vs. PKA |
| Naphthyridinone-piperidine | p38 MAP Kinase | 11 | Not specified |
Data sourced from studies on kinase inhibition by 4-aminopiperidine analogues. researchgate.netnih.gov
The inhibition of specific kinases by these compounds directly impacts downstream cellular signaling. PKB/Akt is a central node in pathways that regulate cell growth, proliferation, and survival. nih.gov Its frequent deregulation in cancer makes it a prime therapeutic target. nih.gov By developing potent and selective PKB inhibitors from the 4-aminopiperidine class, researchers have created compounds that can modulate these cancer-associated signaling pathways. nih.gov Representative compounds from this class were shown to inhibit the growth of human tumor xenografts in mice at well-tolerated doses. nih.gov
Similarly, p38 MAP kinase is involved in the production of pro-inflammatory cytokines like TNF-alpha. researchgate.net Potent 4-aminopiperidine-based inhibitors of p38 MAP kinase also demonstrated strong inhibition of TNF-alpha release, highlighting their potential to disrupt inflammatory signaling cascades. researchgate.net
Computational Chemistry and in Silico Approaches in 1 Benzyl 4 Methylpiperidin 4 Amine Research
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional structure, analyze electron distribution, and predict chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. ntnu.no The process of geometry optimization involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface, which represents the molecule's most stable conformation. ntnu.no This is a critical first step for most other computational analyses, as the molecular geometry dictates its properties. orientjchem.org
For derivatives of 1-benzyl-4-methylpiperidin-4-amine, DFT calculations, often using basis sets like B3LYP/6-311+G(d,p), are employed to determine optimized structural parameters such as bond lengths and angles. orientjchem.orgresearchgate.net For instance, in a study on the closely related compound 1-[(4-chlorophenyl)methyl]piperidin-4-amine, DFT was used to establish its optimized geometry before further analysis. researchgate.net The calculated parameters from such studies are generally found to be in good agreement with experimental data where available. orientjchem.org
Table 1: Illustrative Optimized Geometrical Parameters for a Piperidine (B6355638) Derivative Core Structure (Calculated via DFT) Note: This data is representative of typical piperidine structures analyzed by DFT and may not correspond to this compound itself. Bond lengths are in Angstroms (Å) and bond angles are in degrees (°).
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (ring) | 1.49 - 1.54 | C-N-C (ring) | ~110 |
| C-N (ring) | 1.46 - 1.47 | C-C-C (ring) | ~110 - 112 |
| C-N (amine) | ~1.46 | H-N-C | ~111 |
| N-CH₂ (benzyl) | ~1.47 | C-C-N (ring) | ~109 - 111 |
Data derived from methodologies described in computational studies of similar structures. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. semanticscholar.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to participate in reactions. semanticscholar.orgrsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating higher polarizability and bioactivity. semanticscholar.org Quantum chemical descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and electronegativity, provide further insights into the molecule's reactivity. semanticscholar.orgresearchgate.net In a DFT study of an analogous piperidin-4-amine derivative, the HOMO-LUMO gap was calculated to be 5.41 eV, providing a measure of its stability. researchgate.net
Table 2: Key Quantum Chemical Reactivity Descriptors Derived from FMO Analysis Note: These values are illustrative and based on general findings from DFT studies on organic molecules. semanticscholar.org
| Parameter | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, stability |
| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |
| Electron Affinity (A) | -E_LUMO | Energy released when gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / η | Measure of reactivity |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify sites susceptible to electrophilic and nucleophilic attack. orientjchem.orgresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to denote different potential values. researchgate.net
Typically, red-colored regions indicate negative electrostatic potential, rich in electrons, and are prone to attack by electrophiles. researchgate.nettandfonline.com Conversely, blue-colored regions represent positive electrostatic potential, which are electron-deficient and thus susceptible to nucleophilic attack. researchgate.net Green areas denote neutral potential. For piperidine derivatives, MEP analysis often reveals negative potential around nitrogen atoms due to their lone pairs of electrons, identifying them as key sites for interactions like hydrogen bonding. orientjchem.orgresearchgate.net This information is vital for understanding how the molecule might interact with biological targets.
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular docking is a powerful in silico technique used to predict the preferred orientation and binding mode of a ligand when it interacts with the active site of a target protein. scispace.com This method is fundamental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological evaluation. isciii.es
Molecular docking simulations place a ligand, such as a derivative of this compound, into the binding pocket of a macromolecular target, like an enzyme or receptor. The process generates multiple possible binding poses and ranks them using a scoring function that estimates the strength of the interaction. scispace.com
These studies elucidate the specific binding modes by identifying key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govscispace.com For example, docking studies on piperidin-4-amine linked pyrimidine (B1678525) derivatives identified potential binding to the human estrogen receptor and tubulin. researchgate.net The analysis revealed that hydrophobic groups could facilitate access to crucial domains within the receptor's active site. researchgate.net Similarly, studies on other piperidine derivatives targeting the main protease of SARS-CoV-2 have used docking to analyze hydrogen bond formation, which is crucial for binding affinity and specificity. nih.gov
Beyond predicting the binding pose, molecular docking aims to estimate the binding affinity between the ligand and its protein target. This is often expressed as a binding energy score (e.g., in kcal/mol) or can be correlated with experimental values like the half-maximal inhibitory concentration (IC50). researchgate.netresearchgate.net Lower binding energy scores generally indicate a more stable ligand-protein complex and higher predicted potency. tandfonline.com
For example, docking studies of piperidine derivatives against breast cancer targets have calculated binding free energies to quantify their inhibitory potential. nih.gov In one such study, the computed binding free energies for a series of compounds ranged from -4.29 to -6.78 kcal/mol. nih.gov These predictions help researchers to understand structure-activity relationships (SAR), where modifications to the ligand's structure are correlated with changes in binding affinity and pharmacological activity. researchgate.netbiorxiv.org This predictive power allows for the rational design of more potent and selective drug candidates.
Table 3: Example of Predicted Binding Affinities for Piperidine Derivatives Against a Protein Target Note: This data is illustrative, based on findings for various piperidine compounds in molecular docking studies. nih.govresearchgate.net
| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Piperidine Derivative A | Human Estrogen Receptor | -8.5 | Leu384, Met388, Phe404 |
| Piperidine Derivative B | Tubulin (Colchicine Site) | -7.9 | Asn258, Val318, Lys352 |
| Piperidine Derivative C | SARS-CoV-2 Mpro | -6.8 | His41, Cys145, Glu166 |
Theoretical Predictions of Biological Properties and Pharmacokinetic Parameters
In silico methods are extensively used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These computational tools allow for the rapid screening of large numbers of compounds, helping to identify candidates with favorable pharmacokinetic profiles before committing to expensive and time-consuming experimental studies. For compounds in the this compound family, various online web tools and software packages are employed to predict their drug-likeness and ADME parameters.
Modern computational modeling makes it possible to predict the pharmacokinetic properties of compounds at early stages of drug development. researchgate.netchemjournal.kz Studies on novel piperidine derivatives using platforms like SwissADME have predicted good absorption and the ability to cross the blood-brain barrier, which is a crucial characteristic for centrally acting agents. researchgate.netchemjournal.kzchemjournal.kz The SwissADME web tool is frequently used to evaluate a range of properties, including lipophilicity (LogP), water solubility, and compliance with various drug-likeness rules such as Lipinski's rule of five. ekb.eg
For instance, a computational study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a structurally similar compound, involved virtual ADME studies to establish a relationship between its physicochemical qualifications and biological activity. nih.gov Likewise, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for novel benzothiazole (B30560) derivatives containing a piperidine moiety were used to assess their drug-like properties. mdpi.com These analyses help to flag potential liabilities, such as poor absorption or potential toxicity, early in the design process.
The predicted ADMET features for newly designed piperidin-4-amine derivatives targeting the hepatitis C virus (HCV) suggested that the most promising compounds have favorable bioavailability. usb.ac.ir Computational toxicity prediction is another critical component of in silico assessment. Programs like ProTox-II can estimate parameters such as the LD50 value, helping to rank compounds based on their predicted toxicity profiles. researchgate.netchemjournal.kz The results of these in silico evaluations support the feasibility of advancing promising compounds to further in vitro and in vivo screening. researchgate.netchemjournal.kz
Table 2: Representative In Silico ADME Predictions for Piperidine Derivatives
| Prediction Tool/Method | Compound Class | Predicted Property | Significance | Reference |
| SwissADME | Novel Piperidine Derivatives | Good gastrointestinal absorption | Indicates high bioavailability after oral administration. | researchgate.netchemjournal.kz |
| SwissADME | Novel Piperidine Derivatives | Blood-Brain Barrier (BBB) permeation | Suggests potential for activity in the central nervous system. | researchgate.netchemjournal.kzchemjournal.kz |
| ProTox-II | Novel Piperidine Derivatives | Low toxicity (e.g., LD50 = 2935 mg/kg for one compound) | Helps prioritize compounds with better safety profiles for further testing. | researchgate.netchemjournal.kz |
| Online ADMET Tools | Piperidin-4-amine derivatives (Anti-HCV) | Favorable bioavailability value | Enhances the likelihood of the compound reaching its target in sufficient concentrations. | usb.ac.ir |
| Virtual ADME Screening | 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | Drug-likeness and physicochemical qualifications | Provides an early assessment of the compound's potential as a drug candidate. | nih.gov |
Metabolic Pathways and Biotransformation of 1 Benzyl 4 Methylpiperidin 4 Amine Analogues
Identification of Phase I Metabolic Reactions
Phase I metabolism for 4-aminopiperidine (B84694) analogues predominantly involves oxidative reactions. fiveable.me These initial modifications are crucial, often preparing the molecule for subsequent Phase II conjugation. The primary Phase I pathways identified for this class of compounds are oxidative N-dealkylation and hydroxylation of the piperidine (B6355638) and aromatic rings. researchgate.net
Oxidative N-dealkylation is a common and significant metabolic pathway for therapeutic agents containing a 4-aminopiperidine structure. nih.govacs.org This reaction involves the removal of an alkyl or benzyl (B1604629) group attached to the nitrogen atom of the piperidine ring. researchgate.net The process is catalyzed mainly by cytochrome P450 enzymes, with CYP3A4 being a major contributor to the N-dealkylation of many 4-aminopiperidine drugs. nih.govacs.org For some analogues, CYP2D6 can also play a significant role. nih.gov
The reaction is initiated by the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. researchgate.net This intermediate then spontaneously cleaves, resulting in the dealkylated piperidine analogue and an aldehyde. For instance, in analogues with an N-benzyl group, this process yields the corresponding piperidine derivative and benzaldehyde. This pathway is a major route of metabolism for numerous drugs, including clebopride, which is metabolized to N-desbenzylclebopride. acs.org The reactivity of the side chain's α-carbon hydrogens is a key factor driving the direction of this catalytic process. nih.gov
Hydroxylation is another key Phase I biotransformation, adding a hydroxyl (-OH) group to the compound. This can occur on either the piperidine ring or the aromatic (benzyl) moiety. researchgate.net
Aromatic Hydroxylation : The hydroxylation of the benzyl group is a major metabolic route for many drugs containing phenyl groups. iunajaf.edu.iq This reaction is catalyzed by CYP enzymes and typically proceeds through an unstable arene oxide intermediate, which then rearranges to form a more stable phenolic metabolite. iunajaf.edu.iqnih.gov For many compounds, this hydroxylation occurs preferentially at the para-position of the aromatic ring. iunajaf.edu.iq For example, the antihistamine drug bamipine (B1667737), which contains an N-benzyl ring, undergoes para-hydroxylation as a major metabolic step. nih.gov These hydroxylated metabolites are often pharmacologically less active and are primed for Phase II conjugation. nih.gov
Piperidine Ring Hydroxylation : The alicyclic piperidine ring can also undergo hydroxylation. researchgate.net This oxidation can occur at various positions on the ring, leading to the formation of hydroxylated metabolites. This process, like other oxidative reactions, increases the polarity of the molecule. researchgate.net For instance, studies on the metabolism of piperine (B192125) have shown that hydroxylation can lead to a carbinolamine intermediate, which may be followed by the opening of the piperidine ring. nih.gov
The table below summarizes the primary Phase I metabolic reactions for 4-aminopiperidine analogues.
| Metabolic Reaction | Description | Key Enzymes | Example Metabolite |
|---|---|---|---|
| Oxidative N-Dealkylation | Removal of the N-benzyl group from the piperidine nitrogen. | CYP3A4, CYP2D6 nih.gov | N-desbenzylclebopride acs.org |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzyl ring, often at the para-position. nih.goviunajaf.edu.iq | Cytochrome P450 (CYP) enzymes nih.gov | para-hydroxylated bamipine nih.gov |
| Piperidine Ring Hydroxylation | Addition of a hydroxyl group to the saturated piperidine ring. | Cytochrome P450 (CYP) enzymes researchgate.net | Hydroxylated piperidine derivatives nih.gov |
Characterization of Phase II Metabolic Reactions
Following Phase I reactions, the modified, more polar metabolites often undergo Phase II conjugation. These reactions involve attaching small, polar endogenous molecules to the functional groups introduced during Phase I, which further increases their water solubility and facilitates their elimination from the body. drughunter.com For hydroxylated metabolites of 4-aminopiperidine analogues, the most common Phase II pathways are glucuronidation and sulfation. washington.edumedbullets.com
Glucuronidation is a major Phase II metabolic pathway for a wide variety of compounds, including drugs and their metabolites. nih.gov It involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate containing a suitable functional group, such as a hydroxyl group. wikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). drughunter.com
The resulting products, called glucuronides, are significantly more water-soluble than the parent compounds. wikipedia.org For phenolic metabolites formed from the aromatic hydroxylation of 4-aminopiperidine analogues, O-glucuronidation is a common subsequent step. iunajaf.edu.iq These highly polar glucuronide conjugates are then readily excreted in urine or bile. nih.gov The elimination of glucuronides from cells often requires the action of efflux transport proteins. nih.govfrontiersin.org
Sulfation, or sulfate (B86663) conjugation, is another important Phase II reaction that serves to detoxify and eliminate xenobiotics. washington.edu This pathway involves the transfer of a sulfonate group (SO3-) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the substrate. The reaction is catalyzed by sulfotransferase (SULT) enzymes. drughunter.com
Similar to glucuronidation, sulfation increases the water solubility of the metabolites, leading to their enhanced renal excretion. washington.edu Phenolic metabolites, in particular, are common substrates for both sulfation and glucuronidation, and there can be competition between these two pathways. washington.edu The formation of sulfate conjugates represents an alternative route for the efficient clearance of hydroxylated metabolites of 4-aminopiperidine analogues. frontiersin.org
Analytical Methodologies for Metabolite Identification and Quantification
The identification and quantification of metabolites are essential for understanding the biotransformation of a compound. A variety of sophisticated analytical techniques are employed for this purpose.
For piperidine-containing compounds and their metabolites, the most powerful and commonly used method is liquid chromatography combined with mass spectrometry (LC-MS). nih.gov Specifically, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) allows for the detection of metabolites and the proposal of their structures based on accurate mass measurements and fragmentation patterns. nih.gov Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation by comparing the product ions of metabolites with those of the parent compound. nih.govnih.gov These methods are crucial for characterizing the diverse products of Phase I and Phase II metabolism. nih.gov
The table below outlines the key analytical techniques used in the study of 1-benzyl-4-methylpiperidin-4-amine analogue metabolism.
| Methodology | Application | Key Advantages |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, detection, and identification of metabolites in biological samples. nih.gov | High sensitivity and selectivity. |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements for elemental composition determination of unknown metabolites. nih.gov | High mass accuracy, enabling confident identification of metabolites. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites by analyzing fragmentation patterns. nih.gov | Provides detailed structural information for metabolite characterization. nih.gov |
Future Directions and Emerging Research Avenues for 1 Benzyl 4 Methylpiperidin 4 Amine
Development of Next-Generation Therapeutic Agents Based on the Piperidine (B6355638) Core
The piperidine ring is a cornerstone in modern pharmacology, recognized as a "privileged scaffold" due to its prevalence in a vast number of approved drugs and biologically active compounds. nih.govarizona.eduijnrd.org This six-membered nitrogen-containing heterocycle is a key structural feature in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govresearchgate.net The future development of therapeutic agents based on the 1-Benzyl-4-methylpiperidin-4-amine scaffold will leverage this proven success, exploring modifications to its core structure to fine-tune its pharmacological properties.
The versatility of the piperidine scaffold allows for systematic structural modifications that can enhance biological activity, improve pharmacokinetic profiles, and increase selectivity for specific biological targets. thieme-connect.comthieme-connect.com For instance, the introduction of various substituents on the piperidine ring can significantly influence a compound's potency and solubility. thieme-connect.com Research will likely focus on creating libraries of derivatives by modifying the benzyl (B1604629) and methyl groups of this compound. These modifications could include altering aromatic substituents or replacing the benzyl group with other functionalities to explore new binding interactions with target proteins. The goal is to design next-generation compounds with enhanced efficacy and reduced side effects for a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases. nih.govnih.govclinmedkaz.org
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drugs based on the this compound scaffold. researchgate.netnih.govmdpi.com These computational tools can dramatically accelerate the traditionally slow and costly process of drug development by analyzing vast datasets to identify patterns and make predictions with high accuracy. nih.gov
Future research will employ AI and ML algorithms for several key tasks:
Target Identification and Validation: AI can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which derivatives of this compound may be effective. researchgate.netmdpi.com
Virtual Screening and Lead Optimization: Machine learning models can screen virtual libraries containing millions of potential derivatives to predict their binding affinity, efficacy, and toxicity. nih.govmdpi.com This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving significant time and resources. Computational tools like molecular docking can simulate the interaction between a ligand and its target protein, providing insights into the key binding interactions. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired therapeutic properties from the ground up, using the this compound structure as a starting point. mdpi.com
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to identify potential liabilities early in the drug discovery process. researchgate.net
By harnessing the power of AI and ML, researchers can move beyond traditional trial-and-error approaches to a more rational, data-driven method of compound design, ultimately leading to the faster development of safer and more effective drugs. nih.gov
Exploration of Novel Biological Targets and Undiscovered Disease Indications
While the piperidine scaffold is well-established, the specific biological profile of this compound and its derivatives is still an area of active exploration. Future research will focus on identifying novel biological targets and, consequently, new disease indications for this class of compounds.
Initial studies on related 4-aminopiperidine (B84694) structures have already revealed promising activities, providing a roadmap for future investigations:
Antifungal and Antimicrobial Activity: Derivatives of 4-aminopiperidine have shown potential as novel antifungal agents, suggesting that this scaffold could be developed to combat infectious diseases. mdpi.comresearchgate.net
Anticancer Properties: Substituted piperidin-4-amine derivatives have been investigated as potential anticancer agents, with some compounds showing promising inhibitory activity against cancer cell lines. clinmedkaz.orgresearchgate.net
Metabolic Diseases: A novel series of 4-aminopiperidine derivatives were designed as potent DPP4 inhibitors, indicating a potential therapeutic application in the management of type 2 diabetes. nih.gov
Antiviral Activity: A 4-aminopiperidine scaffold was identified as an inhibitor of Hepatitis C Virus (HCV) assembly, opening up avenues for the development of new antiviral therapies. nih.gov
Central Nervous System (CNS) Disorders: The piperidine core is a common feature in drugs targeting the CNS. nih.gov Research into dual-acting antagonists of the histamine (B1213489) H3 and sigma-1 receptors, which often feature a piperidine moiety, has shown promise for the treatment of neuropathic pain. nih.govacs.org
In silico prediction tools can further guide this exploration by identifying the most likely protein targets for new derivatives, pointing towards potential applications in areas like oncology and CNS diseases. clinmedkaz.org
Advancements in Asymmetric Synthetic Methodologies for Enantiopure this compound Derivatives
Many drugs containing a chiral piperidine ring are sold as single enantiomers, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects. thieme-connect.com Therefore, the development of efficient methods for the asymmetric synthesis of chiral derivatives of this compound is a critical area of future research.
The synthesis of enantiomerically pure piperidines is a significant challenge, but recent advances in catalysis offer promising solutions. nih.govdicp.ac.cn Future research will likely focus on the following areas:
Catalytic Asymmetric Hydrogenation: This technique, which often employs rhodium or iridium catalysts with chiral ligands, is a powerful method for the enantioselective reduction of pyridine (B92270) precursors to form chiral piperidines. dicp.ac.cnacs.org
Radical-Mediated C-H Functionalization: Novel methods involving radical-mediated reactions can create chiral piperidines from simple linear amines, offering a highly selective and efficient route to these complex molecules. nih.gov
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials to construct the desired enantiopure piperidine derivatives. rsc.org
Reductive Amination: The asymmetric reductive amination of ketone precursors is another key strategy. For example, the synthesis of a key intermediate for the drug tofacitinib, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, has been achieved through reductive amination followed by chiral resolution. researchgate.net
These advanced synthetic methods will be crucial for producing enantiopure libraries of this compound derivatives, enabling a more precise evaluation of their structure-activity relationships and therapeutic potential. sioc-journal.cn
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
